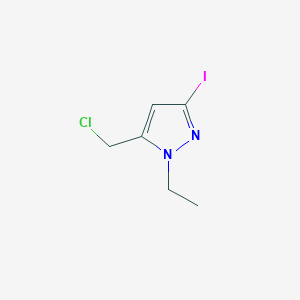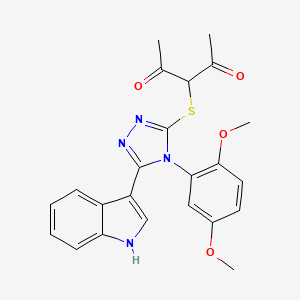![molecular formula C15H11ClN2O B2361284 3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1956356-00-5](/img/structure/B2361284.png)
3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole, commonly known as BPO, is a heterocyclic compound that has been extensively studied in the field of organic chemistry. BPO has a unique structure that makes it a versatile compound for various applications, including scientific research.
Scientific Research Applications
Anticancer Potential
- Apoptosis Inducement and Anticancer Properties: The compound showed promising results as an apoptosis inducer in breast and colorectal cancer cell lines. Its molecular target was identified as TIP47, an IGF II receptor binding protein, highlighting its potential as an anticancer agent (Zhang et al., 2005).
Antimicrobial and Analgesic Activities
- Antimicrobial and Analgesic Effects: Derivatives of 1,3,4-oxadiazoles, including compounds with the biphenyl-oxadiazole structure, have shown significant antimicrobial and analgesic activities. This highlights their potential in the development of new therapeutic agents (Ramaprasad et al., 2010).
Antibacterial Properties
- Antibacterial Activity: Novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole demonstrated substantial antibacterial activity against various bacterial strains, underlining their potential use in antibacterial treatments (Rai et al., 2010).
Luminescent and Electrochemical Applications
- Photo-Luminescent and Mesomorphic Behavior: The compound and its derivatives displayed significant photoluminescence and mesomorphic properties, suggesting their applicability in optical and electronic materials (Han et al., 2010).
- Electron Transport Material: Derivatives of 1,3,4-oxadiazole, such as those containing biphenyl groups, have been identified as promising electron-transporting materials for optoelectronic devices due to their good thermal stability and low orbital energy levels (Liu et al., 2007).
Chemical Synthesis and Reactions
- Chemical Synthesis Applications: The compound has been used as a starting material in the synthesis of various chemical structures, demonstrating its versatility in chemical reactions (Rao et al., 2014).
Multifunctional Synthon for Heterocyclic Chemistry
- Synthon in Heterocyclic Chemistry: Its chemical properties have been explored for acylation, oxidation, and transformation reactions, making it a valuable synthon in the synthesis of diverse heterocyclic compounds (Stepanov et al., 2019).
properties
IUPAC Name |
5-(chloromethyl)-3-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-14-17-15(18-19-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBLDOENGSXMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)



![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2361212.png)


![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)
![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2361221.png)
![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)
